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Compound of Interest

Compound Name: 6-Bromo-2-pyridinecarbonitrile

Cat. No.: B023229 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of

the 1H and 13C NMR Spectra of 6-Bromo-2-pyridinecarbonitrile with Chloro and Cyano

Analogs.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR)

spectral data for 6-Bromo-2-pyridinecarbonitrile and two structurally related alternatives: 2-

Chloro-6-cyanopyridine and 2,6-Dicyanopyridine. Understanding the distinct spectral features

of these compounds is crucial for their unambiguous identification and characterization in

research and drug development settings. This document presents a combination of

experimental and predicted NMR data to facilitate this comparison.

Quantitative NMR Data Comparison
The following table summarizes the 1H and 13C NMR spectral data for 6-Bromo-2-
pyridinecarbonitrile, 2-Chloro-6-cyanopyridine, and 2,6-Dicyanopyridine. The data for 6-
Bromo-2-pyridinecarbonitrile is derived from experimental spectra, while the data for the

analogs are predicted values to provide a comparative framework.
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Compoun
d

Nucleus
Chemical
Shift (δ,
ppm)

Multiplicit
y

Coupling
Constant
(J, Hz)

Atom
Assignm
ent

Data
Source

6-Bromo-2-

pyridinecar

bonitrile

1H ~7.95 t ~7.9 H4
Experiment

al[1]

1H ~7.85 d ~7.7 H3
Experiment

al[1]

1H ~7.75 d ~8.1 H5
Experiment

al[1]

13C 142.1 C - C6 Predicted

13C 140.5 CH - C4 Predicted

13C 131.0 CH - C5 Predicted

13C 129.5 C - C2 Predicted

13C 122.1 CH - C3 Predicted

13C 116.8 C - CN Predicted

2-Chloro-6-

cyanopyridi

ne

1H 7.92 t 7.9 H4 Predicted

1H 7.78 d 7.7 H3 Predicted

1H 7.69 d 8.1 H5 Predicted

13C 151.8 C - C6 Predicted

13C 140.2 CH - C4 Predicted

13C 132.4 C - C2 Predicted

13C 129.1 CH - C5 Predicted

13C 121.2 CH - C3 Predicted

13C 116.3 C - CN Predicted
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2,6-

Dicyanopyr

idine

1H 8.21 t 7.9 H4 Predicted

1H 8.00 d 7.9 H3, H5 Predicted

13C 140.8 CH - C4 Predicted

13C 135.2 C - C2, C6 Predicted

13C 125.7 CH - C3, C5 Predicted

13C 115.6 C - CN Predicted

Experimental Protocols
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for small molecules

like 6-Bromo-2-pyridinecarbonitrile is detailed below.

1. Sample Preparation:

Analyte Purity: Ensure the analyte is of high purity to avoid interference from impurities in the

NMR spectrum.

Mass: For 1H NMR, accurately weigh 5-10 mg of the compound. For 13C NMR, a larger

sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable

time.

Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble.

Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this

class of compounds. Use approximately 0.6-0.7 mL of the solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0 ppm).

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

Dissolution and Transfer: Dissolve the sample in the deuterated solvent containing TMS in a

small vial. Once fully dissolved, filter the solution through a small plug of glass wool in a
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Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) for better spectral resolution.

1H NMR Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: Typically 8 to 16 scans are sufficient.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

13C NMR Parameters:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to

the low natural abundance of 13C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the 1H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule.

Visualizations
The following diagrams illustrate the logical workflow of NMR spectral analysis and the

structural comparison of the analyzed compounds.
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NMR Spectral Analysis Workflow
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Caption: Workflow of NMR spectral analysis.
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Structural Comparison of Analyzed Compounds

6-Bromo-2-pyridinecarbonitrile 2-Chloro-6-cyanopyridine 2,6-Dicyanopyridine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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